2-Bromo-3-hydroxybenzaldéhyde

Vue d'ensemble

Description

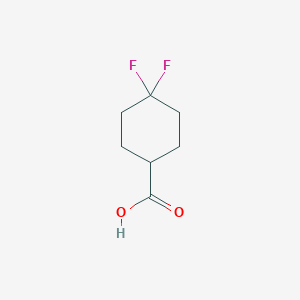

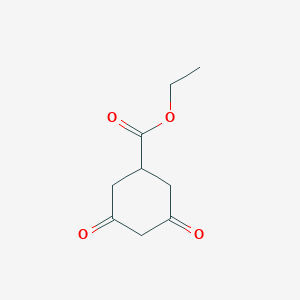

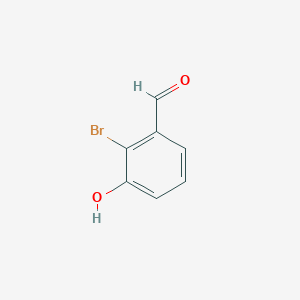

2-Bromo-3-hydroxybenzaldehyde is a compound that has been synthesized and identified through various chemical reactions. It is a derivative of benzaldehyde with a bromine atom and a hydroxyl group attached to the benzene ring. This compound has been a subject of interest due to its potential as an intermediate in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-3-hydroxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by a rapid deprotection step to yield the desired bromobenzaldehydes with good overall yields . Additionally, an unexpected formation of 2-bromo-3-hydroxybenzaldehyde was observed when brominating 3-hydroxybenzaldehyde, which contradicts some literature reports .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to confirm the identity of 2-bromo-3-hydroxybenzaldehyde. This technique provides detailed information about the molecular structure, including the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

2-Bromo-3-hydroxybenzaldehyde can undergo further chemical transformations to produce various organic compounds. For instance, it has been converted into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, demonstrating its utility as a synthetic intermediate . Other reactions involving 2-bromobenzaldehydes include their use in the synthesis of 1-aryl-1H-indazoles , 3-methyleneindan-1-ols , 3-(alkylamino)isoindolin-1-ones , and 3-phenoxy-1,3-dihydro-1-isobenzofuranones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-bromo-3-hydroxybenzaldehyde are not detailed in the provided papers, related compounds have been studied to understand the effects of bromine substitution on their properties. For example, bromine substitution has been shown to affect the linear and nonlinear optical properties of benzaldehyde derivatives, as well as their kinetic stability and intermolecular interactions . These findings can provide insights into the behavior of 2-bromo-3-hydroxybenzaldehyde in various chemical environments.

Applications De Recherche Scientifique

Synthèse de composés biologiquement actifs

2-Bromo-3-hydroxybenzaldéhyde : est utilisé dans la synthèse de diverses molécules biologiquement actives. Sa réactivité, en particulier la présence de groupes fonctionnels bromo et aldéhyde, en fait une matière première polyvalente pour la construction de composés organiques complexes ayant des activités pharmacologiques potentielles .

Formation de ligands de base de Schiff

Ce composé est essentiel dans la préparation de ligands de base de Schiff. Ces ligands sont formés par la condensation de This compound avec des amines primaires et sont connus pour leur capacité à se coordonner aux métaux, conduisant à la formation de divers complexes métalliques utiles en chimie de coordination .

Analyse de la structure moléculaire

La structure plane et les liaisons hydrogène intramoléculaires de This compound en font un sujet intéressant pour les études de cristallographie aux rayons X. Les chercheurs peuvent obtenir des informations sur les interactions intermoléculaires et l'empilement au sein du réseau cristallin, ce qui est précieux pour comprendre les propriétés des composés organiques apparentés .

Intermédiaire de synthèse organique

En tant qu'intermédiaire en synthèse organique, This compound peut être utilisé pour introduire les fonctionnalités bromo et aldéhyde dans des molécules plus importantes. Ceci est particulièrement utile dans la synthèse de molécules organiques complexes où un placement précis du groupe fonctionnel est requis .

Applications en science des matériaux

Les groupes bromo et hydroxy de This compound peuvent participer à diverses réactions chimiques, ce qui en fait un composé utile en science des matériaux. Il peut être utilisé pour modifier les propriétés de surface des matériaux ou pour créer de nouveaux polymères ayant des caractéristiques spécifiques .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme agent de dérivatisation pour la détection de diverses substances. Sa capacité à réagir avec différents groupes chimiques en fait un outil précieux pour améliorer la détection des analytes dans des mélanges complexes .

Safety and Hazards

Orientations Futures

2-Bromo-3-hydroxybenzaldehyde has been used in the preparation of a class of benzoxaboroles antimalarial agents . It has also been used in the synthesis of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . These applications suggest potential future directions in the fields of medicinal chemistry and materials science.

Mécanisme D'action

Target of Action

It’s known that benzylic halides, such as 2-bromo-3-hydroxybenzaldehyde, typically react via an sn1 pathway .

Mode of Action

2-Bromo-3-hydroxybenzaldehyde, as a benzylic halide, typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . This means that the compound interacts with its targets by donating a bromine atom, which can then be replaced by other groups in subsequent reactions .

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific context and conditions .

Result of Action

Given its chemical structure and reactivity, it’s plausible that the compound could influence a variety of cellular processes through its interactions with different molecular targets .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be used only in a well-ventilated area to avoid inhalation . Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

2-bromo-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXPHMPERMIICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395411 | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196081-71-7 | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the formation of 2-bromo-3-hydroxybenzaldehyde as described in the research?

A1: The research highlights an unexpected outcome during the bromination of 3-hydroxybenzaldehyde. While the intended product might have been different, the reaction yielded 2-bromo-3-hydroxybenzaldehyde instead [, ]. This unexpected result is crucial for synthetic chemists as it reveals a previously unknown reaction pathway and highlights the potential for unexpected outcomes in seemingly straightforward reactions.

Q2: Can you elaborate on the reaction conditions or other factors that might have led to this unexpected outcome?

A2: Unfortunately, the provided abstracts lack specific details about the reaction conditions and other influencing factors. A deeper understanding of why 2-bromo-3-hydroxybenzaldehyde formed instead of the intended product would require access to the full research articles [, ]. This information could shed light on the regioselectivity of the bromination reaction and the potential influence of the aldehyde group on the reactivity of the aromatic ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)